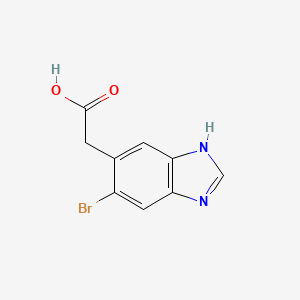

2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid

Description

2-(5-Bromo-1H-1,3-benzodiazol-6-yl)acetic acid is a brominated benzodiazole derivative with an acetic acid substituent. Its molecular formula is C₉H₆BrN₂O₂, with a molecular weight of 269.07 g/mol. The compound features a benzodiazole core (a fused benzene and diazole ring) substituted with a bromine atom at position 5 and an acetic acid group at position 4. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the acetic acid moiety allows for hydrogen bonding and salt formation, influencing solubility and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-3H-benzimidazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-12-8)1-5(6)2-9(13)14/h1,3-4H,2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKPKPPYPWGCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the reaction of (2-amino-4-bromophenyl)amine with glycolic acid in the presence of hydrochloric acid. The reaction mixture is heated in a microwave reactor at 120°C for one hour. After the reaction, sodium hydroxide is added to neutralize the mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Condensation Reactions: It can form larger molecules by reacting with other compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of benzodiazoles, including 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid, exhibit significant anticancer properties. The compound has been studied for its ability to interact with serotonin receptors (5-HT6), which are implicated in various types of cancers including glioblastoma and astrocytoma. In vitro studies have shown that compounds targeting the 5-HT6 receptor can inhibit tumor cell proliferation and enhance the efficacy of existing chemotherapeutic agents by improving cognitive functions affected by tumors .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. In a study involving molecular docking and dynamic simulations, it was found that certain derivatives of benzodiazoles demonstrated promising activity against drug-resistant strains of tuberculosis. These findings suggest that this compound could serve as a scaffold for developing new antitubercular agents .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The bromine atom in the compound is particularly useful for facilitating cross-linking reactions, which can improve the mechanical strength and thermal stability of polymers. This application is crucial in developing materials for electronic devices and protective coatings .

Biological Research Applications

Biochemical Probes

this compound serves as a valuable biochemical probe in research settings. Its ability to selectively bind to specific biological targets makes it an excellent candidate for studying receptor-ligand interactions. This property can be harnessed to investigate the molecular mechanisms underlying various diseases, particularly those related to neurotransmitter systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid and analogous compounds:

Key Findings:

Core Structure Variations :

- Benzodiazole vs. Benzimidazole/Indazole : The benzodiazole core (1,3-diazole) differs from benzimidazole (1,2-diazole fused with benzene) and indazole (benzene fused with pyrazole). These differences alter electronic properties and binding affinities. For example, indazole derivatives exhibit stronger π-π interactions in protein binding compared to benzodiazoles .

- Pyrrolizine (ML 3000) : The dihydropyrrolizine core in ML 3000 introduces conformational rigidity, which may explain its superior gastrointestinal tolerance compared to indometacin .

Substituent Effects :

- Bromine Position : Bromine at position 5 in the target compound vs. position 6 in indazole derivatives (e.g., 2-(6-bromo-1H-indazol-3-yl)acetic acid) affects steric hindrance and electronic distribution. Bromine at C6 in indazoles may enhance halogen bonding in biological targets .

- Functional Groups :

- The acetic acid group in the target compound and its indazole analogs improves water solubility, critical for pharmacokinetics.

- The ethylamine group in compound 6d increases basicity, enabling salt formation and altering biodistribution .

Synthetic Accessibility: The target compound’s synthesis likely involves bromination of a benzodiazole precursor followed by acetic acid coupling, similar to methods used for 2-(2-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (LiAlH₄ reduction steps may differ) .

Material Science: Brominated benzodiazoles are explored as ligands in coordination polymers, whereas indazole-acetic acid derivatives have applications in fluorescent probes .

Biological Activity

Overview

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is a chemical compound with the molecular formula C₉H₇BrN₂O₂. It is a derivative of benzimidazole, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and enzymatic inhibition.

The biological activity of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular pathways. This inhibition can lead to altered metabolic processes and cellular signaling.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing downstream signaling pathways, which is crucial for therapeutic effects in cancer treatment.

Biological Assays and Research Findings

Numerous studies have investigated the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action. Below are key findings from recent research:

Antiproliferative Activity

Research indicates that 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 23 - 33 | Tubulin destabilization |

| MCF-7 (Breast) | 10 - 33 | Cell cycle arrest and apoptosis |

| PC3 (Prostate) | 15 - 25 | Enzyme inhibition |

These values suggest that the compound is comparable to established chemotherapeutic agents, indicating its potential as a therapeutic candidate.

Case Studies

- Tubulin Interaction : In vitro studies have demonstrated that the compound inhibits tubulin polymerization by interacting at the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in breast cancer cells .

- Enzymatic Assays : The compound has been employed in various biochemical assays to study its effects on enzyme activity. It showed promising results in inhibiting key enzymes involved in cancer metabolism, thus providing a mechanistic understanding of its anticancer properties .

Structural Comparison with Related Compounds

The structure of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid allows it to exhibit unique biological properties compared to similar compounds:

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid | C₉H₇BrN₂O₂ | Potential anticancer agent |

| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | C₁₁H₉BrN₂O₄ | Antimicrobial properties |

This table highlights how slight variations in structure can lead to different biological activities.

Q & A

Q. What are the standard synthetic routes for 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via bromination of precursor benzodiazole derivatives, followed by acetic acid side-chain introduction. Key steps include:

- Bromination : Using bromine in acetic acid under controlled conditions to avoid over-halogenation .

- Coupling Reactions : For example, refluxing aryl acids with amino-hydroxybenzoate derivatives to form benzodiazole cores .

- Characterization : Intermediates are validated via NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>98%), and mass spectrometry (MS) for molecular weight verification .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity is determined using:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from bromine/acetic acid vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.

- Storage : In airtight containers at RT, desiccated to prevent hydrolysis of the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from:

- Structural Variants : Subtle differences in substituents (e.g., chloro vs. bromo analogs) altering binding affinity .

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affecting activity.

- Solution : Standardize assays (e.g., enzyme inhibition IC50 under identical conditions) and validate purity via COA documentation .

Q. What strategies optimize reaction yields for derivatives of this compound in coupling reactions?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, with yields improving from 60% to >85% at 80°C .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) and adjust stoichiometry .

Q. How can crystallography and computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to identify key interactions (e.g., hydrogen bonding with the acetic acid group) .

- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases), guided by InChIKey-derived 3D structures .

- SAR Validation : Synthesize analogs with modified bromine positioning and compare activity profiles .

Q. What experimental designs assess the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .

- Light/Temperature Stress Tests : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways.

- Metabolic Stability : Use liver microsomes to measure half-life (t½) and identify metabolites via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.